[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone
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Overview
Description
[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated aromatic compound to form the ether linkages . The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and bases like sodium hydroxide for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies with proteins or nucleic acids.
Medicine
While specific medical applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. It could serve as a lead compound for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy}phenylmethanone
- 4-Methoxy-3-{2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
Uniqueness
Compared to similar compounds, [4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is unique due to its specific arrangement of ether linkages and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
[4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-26-22-8-5-9-23(18-22)29-17-15-27-14-16-28-21-12-10-20(11-13-21)24(25)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSPIUEARSEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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